molecular formula C10H6Cl2N4OS B8737406 (2,4-Dichloro-pyrimidin-5-yl)-(2-methylsulfanyl-pyrimidin-4-yl)-methanone

(2,4-Dichloro-pyrimidin-5-yl)-(2-methylsulfanyl-pyrimidin-4-yl)-methanone

Cat. No. B8737406
M. Wt: 301.15 g/mol
InChI Key: KHJQBFHMXWGBJD-UHFFFAOYSA-N
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Patent
US08362023B2

Procedure details

To a stirred solution of (2,4-dichloro-pyrimidin-5-yl)-(2-methylsulfanyl-pyrimidin-4-yl)-methanol (13.6 g, 45 mmol) in dichloromethane (160 mL) and methanol (40 mL) was added MnO2 (55 g, 632 mmol), The mixture was heated at reflux for 16 hours. After cooling to room temperature, the precipitate was removed off by filtration. The filtrate was concentrated and the residue was purified by column chromatography (silica, 20 g, 200-300 mesh, eluting with methanol:dichloromethane, 1:200) to afford (2,4-dichloro-pyrimidin-5-yl)-(2-methylsulfanyl-pyrimidin-4-yl)-methanone. (Yield 9.52 g, 71%).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([CH:9]([C:11]2[CH:16]=[CH:15][N:14]=[C:13]([S:17][CH3:18])[N:12]=2)[OH:10])=[CH:4][N:3]=1>ClCCl.CO.O=[Mn]=O>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]([C:11]2[CH:16]=[CH:15][N:14]=[C:13]([S:17][CH3:18])[N:12]=2)=[O:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(O)C1=NC(=NC=C1)SC
Name
Quantity
160 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
55 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the precipitate was removed off by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica, 20 g, 200-300 mesh, eluting with methanol:dichloromethane, 1:200)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)Cl)C(=O)C1=NC(=NC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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